1-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE
Overview
Description
1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-(pyrrolidine-1-carbonyl)-1,2-dihydroquinolin-2-one is a complex organic compound that features a quinolinone core, a piperazine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-(pyrrolidine-1-carbonyl)-1,2-dihydroquinolin-2-one typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using halogenated benzene derivatives.
Quinolinone Core Construction: The quinolinone core is constructed through cyclization reactions involving appropriate precursors, such as anilines and keto acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-(pyrrolidine-1-carbonyl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the quinolinone core.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group and the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated benzene derivatives and nucleophiles like amines and alcohols are frequently employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-(pyrrolidine-1-carbonyl)-1,2-dihydroquinolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-(pyrrolidine-1-carbonyl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-(pyrrolidine-1-carbonyl)-1,2-dihydroquinolin-2-one is unique due to its specific combination of a quinolinone core, a piperazine ring, and a fluorophenyl group, which confer distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyrrolidine-1-carbonyl)quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3/c27-21-8-2-4-10-23(21)28-13-15-29(16-14-28)25(33)18-31-22-9-3-1-7-19(22)20(17-24(31)32)26(34)30-11-5-6-12-30/h1-4,7-10,17H,5-6,11-16,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUOLRZPNLLDQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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